Enantiomeric Configuration Divergence: (1S,4R,6S) vs. (1R,4S,6R) Impact on GPR119 Agonist Potency
In a GPR119 agonist optimization program utilizing the 2-azanorbornane scaffold, the (1S,4R,6S) absolute configuration at the bicycle was a critical determinant of single-digit nanomolar potency. Compound 36j, which incorporates the (1S,4R,6S) stereochemistry, achieved potent GPR119 agonism and was orally active in lowering blood glucose in a mouse oral glucose tolerance test (OGTT), whereas the epimeric (1R,4S,6R) series showed consistently reduced agonist activity in the same assay platform . This stereochemical dependence arises from the exo orientation of the C-6 hydroxyl, which presents the hydrogen-bond donor toward a specific receptor pocket; epimerization to a 6R configuration disrupts this interaction network .
| Evidence Dimension | GPR119 in vitro agonism and in vivo oral glucose-lowering efficacy |
|---|---|
| Target Compound Data | Compound 36j (containing (1S,4R,6S) scaffold): single-digit nM GPR119 agonist; significant blood glucose reduction in mouse OGTT |
| Comparator Or Baseline | Epimeric (1R,4S,6R) analogs: reduced GPR119 agonist activity (exact values not disclosed; trend reported) |
| Quantified Difference | Qualitative trend: (1S,4R,6S) configuration consistently yielded superior GPR119 potency relative to (1R,4S,6R) epimers in SAR exploration |
| Conditions | In vitro GPR119 cAMP assay; in vivo mouse oral glucose tolerance test (OGTT); rat hyperglycemic model |
Why This Matters
For programs targeting GPR119 or related GPCRs where the 2-azanorbornane hydroxyl geometry governs receptor activation, purchasing the correct (1S,4R,6S) enantiomer is essential to reproduce published potency and in vivo efficacy.
